molecular formula C12H18BrNO2 B6352999 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol CAS No. 1019551-83-7

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol

Cat. No.: B6352999
CAS No.: 1019551-83-7
M. Wt: 288.18 g/mol
InChI Key: ARIWKJUTOKFGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol is a complex organic compound characterized by the presence of bromine, methoxy, and amino groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenol compound followed by the introduction of the butan-2-ylamino group through a nucleophilic substitution reaction. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylaniline: Similar structure but lacks the butan-2-ylamino and methoxy groups.

    2-Bromo-4,6-dimethylaniline: Contains additional methyl groups but lacks the butan-2-ylamino and methoxy groups.

Uniqueness

2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the butan-2-ylamino group enhances its potential for biological activity, while the methoxy group increases its solubility and stability.

Properties

IUPAC Name

2-bromo-4-[(butan-2-ylamino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2/c1-4-8(2)14-7-9-5-10(13)12(15)11(6-9)16-3/h5-6,8,14-15H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWKJUTOKFGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.